2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable pyridine derivative with a (3-methoxybenzyl)sulfanyl group. The reaction conditions often require the use of a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- [(3-Methoxybenzyl)sulfanyl]acetic acid
- 3-(4-Ethoxyphenyl)-2-((3-Methoxybenzyl)sulfanyl)-4(3H)-quinazolinone
Uniqueness
2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and the pyridine ring structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18N2O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-[(3-methoxyphenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N2O2S/c1-12-7-14(10-20-2)16(9-18)17(19-12)22-11-13-5-4-6-15(8-13)21-3/h4-8H,10-11H2,1-3H3 |
InChI Key |
UQZFAFGDSLBWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CC(=CC=C2)OC)C#N)COC |
Origin of Product |
United States |
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